Pemafibrate sodium
Overview
Description
Pemafibrate sodium is a novel selective peroxisome proliferator-activated receptor alpha modulator. It is primarily used for the treatment of dyslipidemia, particularly in reducing serum triglycerides and increasing high-density lipoprotein cholesterol levels. This compound has shown a superior benefit-risk balance compared to conventional fibrates, making it a promising therapeutic agent for patients with hypertriglyceridemia and low high-density lipoprotein cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pemafibrate sodium is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and Crystallization: The final product is purified through recrystallization and other purification techniques to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pemafibrate sodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Pemafibrate sodium has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving selective peroxisome proliferator-activated receptor alpha modulation and its effects on lipid metabolism.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, gene expression, and metabolic pathways.
Medicine: this compound is extensively studied for its therapeutic potential in treating dyslipidemia, non-alcoholic fatty liver disease, and other metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting lipid metabolism and cardiovascular diseases
Mechanism of Action
Pemafibrate sodium exerts its effects by selectively activating peroxisome proliferator-activated receptor alpha. This activation leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and energy metabolism. The molecular targets and pathways involved include:
Peroxisome Proliferator-Activated Receptor Alpha: this compound binds to and activates this receptor, leading to increased expression of genes involved in lipid metabolism.
Fatty Acid Oxidation Pathways: Activation of these pathways results in enhanced breakdown of fatty acids, reducing serum triglyceride levels.
Lipid Transport Genes: this compound increases the expression of genes involved in the transport of lipids, leading to elevated high-density lipoprotein cholesterol levels
Comparison with Similar Compounds
- Fenofibrate
- Bezafibrate
- Gemfibrozil
Pemafibrate sodium stands out due to its unique balance of efficacy and safety, making it a valuable therapeutic option for patients with dyslipidemia and related metabolic disorders.
Properties
IUPAC Name |
sodium;(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6.Na/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22;/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32);/q;+1/p-1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXVHCVJMDNKW-VQIWEWKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N2NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950644-31-2 | |
Record name | Pemafibrate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950644312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEMAFIBRATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321L8P020Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.